5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C10H17N3S and a molecular weight of 211.33 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of a cyclohexyl group and an ethyl group attached to the triazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand Similar compounds have been known to interact with metal ions, forming luminescent polymers with cadmium (ii) salts .
Mode of Action
It is known to exhibit tautomerism in solution . This property allows it to exist in different structural forms, which could potentially interact with various biological targets in different ways.
Biochemical Pathways
Its ability to form luminescent polymers with cadmium (ii) salts suggests that it may interact with metal ions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isothiocyanate with ethyl hydrazinecarboxylate, followed by cyclization to form the triazole ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids
Reduction Products: Dihydrotriazoles
Substitution Products: Alkylated or acylated triazoles
Scientific Research Applications
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and stabilizers.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-(2-ethoxybenzylidene)amino-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a cyclohexyl group and an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-cyclohexyl-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-13-9(11-12-10(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIOAVPPNZOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357726 | |
Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482650-81-7 | |
Record name | 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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